molecular formula C10H11N3 B14337967 Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- CAS No. 103095-54-1

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-

Cat. No.: B14337967
CAS No.: 103095-54-1
M. Wt: 173.21 g/mol
InChI Key: JFBPQDAJCGEDKW-UHFFFAOYSA-N
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Description

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- typically involves the reaction of 4-bromopyridine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced imidazole or pyridine rings .

Scientific Research Applications

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- is unique due to its dual functionality, combining the properties of both pyridine and imidazole rings. This dual functionality allows for versatile chemical reactivity and a broad range of applications in various fields .

Properties

CAS No.

103095-54-1

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2-imidazol-1-ylethyl)pyridine

InChI

InChI=1S/C10H11N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h1-2,4-6,8-9H,3,7H2

InChI Key

JFBPQDAJCGEDKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCN2C=CN=C2

Origin of Product

United States

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